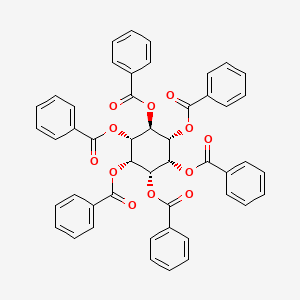
(2,3,4,5,6-Pentabenzoyloxycyclohexyl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5,6-Pentabenzoyloxycyclohexyl) benzoate is a complex organic compound characterized by its unique structure, which includes multiple benzoyloxy groups attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-Pentabenzoyloxycyclohexyl) benzoate typically involves the esterification of cyclohexanol derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:
Cyclohexanol derivative+Benzoyl chloride→(2,3,4,5,6-Pentabenzoyloxycyclohexyl) benzoate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, where nucleophiles such as amines or thiols replace the benzoyloxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids
Reduction: Cyclohexanol derivatives
Substitution: Amino or thiol-substituted cyclohexyl derivatives
Scientific Research Applications
(2,3,4,5,6-Pentabenzoyloxycyclohexyl) benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-Pentabenzoyloxycyclohexyl) benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyloxy groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
(2,3,4,5,6-Pentafluorobenzylphosphonic acid): Known for its use in biochemical research and as a reagent in organic synthesis.
(2,3,4,5,6-Pentachloroaniline): Utilized in the production of dyes and pigments, with distinct chemical properties due to the presence of chlorine atoms.
Uniqueness: (2,3,4,5,6-Pentabenzoyloxycyclohexyl) benzoate stands out due to its multiple benzoyloxy groups, which confer unique reactivity and interaction profiles. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
CAS No. |
4099-90-5 |
|---|---|
Molecular Formula |
C48H36O12 |
Molecular Weight |
804.8 g/mol |
IUPAC Name |
(2,3,4,5,6-pentabenzoyloxycyclohexyl) benzoate |
InChI |
InChI=1S/C48H36O12/c49-43(31-19-7-1-8-20-31)55-37-38(56-44(50)32-21-9-2-10-22-32)40(58-46(52)34-25-13-4-14-26-34)42(60-48(54)36-29-17-6-18-30-36)41(59-47(53)35-27-15-5-16-28-35)39(37)57-45(51)33-23-11-3-12-24-33/h1-30,37-42H |
InChI Key |
PGIHUYLQFKRAJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















